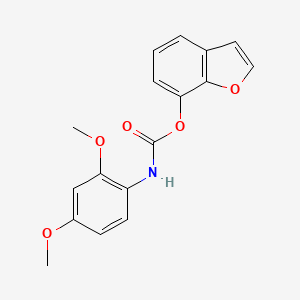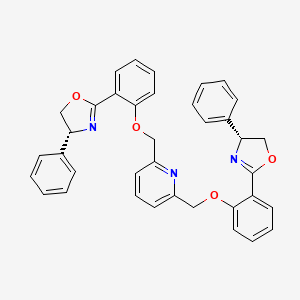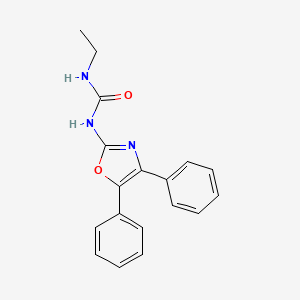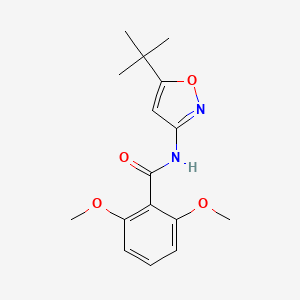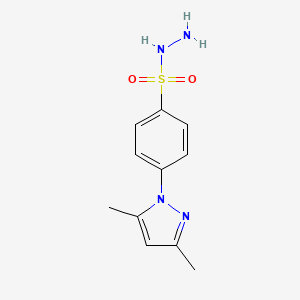
2-(Benzyloxy)-4-(propan-2-yl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-4-isopropyloxazol-5(4H)-one typically involves the reaction of benzyloxy-substituted precursors with isopropyl-substituted reagents under controlled conditions. One common method involves the cyclization of benzyloxy-substituted acyl compounds with isopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxazole ring.
Industrial Production Methods
Industrial production of 2-(benzyloxy)-4-isopropyloxazol-5(4H)-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which 2-(benzyloxy)-4-isopropyloxazol-5(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxy and isopropyl groups can enhance the compound’s binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzyloxy)-4-methyloxazol-5(4H)-one
- 2-(Benzyloxy)-4-ethyloxazol-5(4H)-one
- 2-(Benzyloxy)-4-tert-butyl-oxazol-5(4H)-one
Uniqueness
2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The isopropyl group provides steric hindrance and influences the compound’s reactivity and stability, making it suitable for specific applications where other similar compounds may not perform as well.
Propriétés
Numéro CAS |
88577-03-1 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
2-phenylmethoxy-4-propan-2-yl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H15NO3/c1-9(2)11-12(15)17-13(14-11)16-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
Clé InChI |
XQGZDMGAPQCBRW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=O)OC(=N1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)

![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
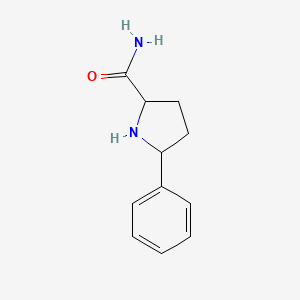
![2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide](/img/structure/B12890539.png)
